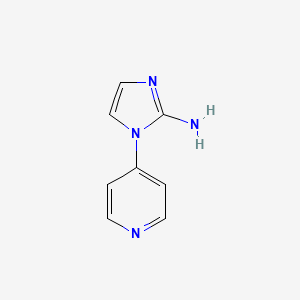

1-(Pyridin-4-yl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-4-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both a pyridine ring and an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-aminopyridine and glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative. Another method involves the use of 4-pyridinecarboxaldehyde and 1,2-diaminoethane under oxidative conditions to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyridin-4-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which can further participate in various chemical transformations.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride and potassium tert-butoxide.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazole and pyridine compounds.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Cancer Treatment

One of the most significant applications of 1-(Pyridin-4-yl)-1H-imidazol-2-amine is in the treatment of cancers, particularly those associated with mutations in the c-KIT gene. The c-KIT receptor tyrosine kinase is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. Research indicates that compounds that inhibit c-KIT can be effective in treating these cancers, as they target the mutated forms of the receptor that drive tumor growth .

2. Inhibition of Protein Arginine Methyltransferases (PRMTs)

Recent studies have identified this compound as a potential inhibitor of PRMT5, an enzyme involved in various cellular processes including gene expression and cell proliferation. Inhibiting PRMT5 has been shown to have therapeutic benefits in solid tumors and hematological malignancies, making this compound a candidate for further development in cancer therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-4-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction processes.

Comparación Con Compuestos Similares

- 1-(Pyridin-2-yl)-1H-imidazol-2-amine

- 1-(Pyridin-3-yl)-1H-imidazol-2-amine

- 1-(Pyridin-4-yl)-1H-imidazol-4-amine

Uniqueness: 1-(Pyridin-4-yl)-1H-imidazol-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring relative to the imidazole ring can significantly impact the compound’s interaction with molecular targets, making it distinct from its isomers and analogs.

Actividad Biológica

1-(Pyridin-4-yl)-1H-imidazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Structure and Synthesis

The compound features a pyridine ring fused with an imidazole, which is known to enhance biological activity through various mechanisms. The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole core followed by functionalization at the pyridine position.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

1. Anticancer Activity

- Studies have shown that imidazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation in vitro and in vivo.

- For instance, imidazo[1,2-a]pyridine derivatives have been reported to inhibit key oncogenic pathways such as the BRAF/ERK signaling pathway, which is crucial in melanoma and other cancers .

2. Antiviral Properties

- Recent investigations have indicated that compounds containing imidazole and pyridine structures can inhibit viral replication. Notably, certain derivatives have shown activity against SARS-CoV and SARS-CoV-2 main proteases with IC50 values as low as 21 nM .

- The presence of the pyridine ring enhances the binding affinity to viral targets, making these compounds promising candidates for antiviral drug development.

3. Antimicrobial Activity

- The compound's antimicrobial properties have also been explored. Research indicates that related imidazole derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria .

- In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various imidazole derivatives, researchers synthesized a series of compounds based on the imidazole scaffold. Among these, this compound exhibited potent inhibition of cell proliferation in BRAF mutant melanoma cell lines, demonstrating its potential as a targeted therapy .

Case Study 2: Antiviral Activity Against SARS-CoV-2

A recent study investigated the antiviral effects of several imidazole derivatives against SARS-CoV-2. The results showed that this compound effectively inhibited viral replication in cell cultures, suggesting its potential utility in treating COVID-19 .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases: The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival.

- Interference with Viral Proteins: By binding to viral proteases or polymerases, it can prevent viral replication.

Propiedades

IUPAC Name |

1-pyridin-4-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-1-3-10-4-2-7/h1-6H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJPWSHAXPSBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.